N-cycloheptyl-1,4-dioxane-2-carboxamide
Description
N-cycloheptyl-1,4-dioxane-2-carboxamide is a carboxamide derivative featuring a 1,4-dioxane ring fused to a carboxamide group, with a cycloheptyl substituent on the amide nitrogen. The cycloheptyl group confers unique steric and electronic properties, distinguishing it from analogs with smaller or aromatic substituents.
Properties
IUPAC Name |
N-cycloheptyl-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(11-9-15-7-8-16-11)13-10-5-3-1-2-4-6-10/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQQSAUVVLRAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2COCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-1,4-dioxane-2-carboxamide typically involves the reaction of cycloheptylamine with 1,4-dioxane-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
N-cycloheptyl-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-cycloheptyl-1,4-dioxane-2-carboxamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The substituent on the amide nitrogen critically influences physicochemical and biological properties. Key analogs include:
a) N-Methoxy-N-methyl-1,4-dioxane-2-carboxamide
- Substituent : Methoxy-methyl group.
- Structural Impact : Smaller and polar, enhancing solubility but reducing lipophilicity compared to cycloheptyl.
- Commercial Status : Available commercially (CymitQuimica) at €507.00/50mg .
b) (2R)-N-(Pyridin-2-yl)-1,4-dioxane-2-carboxamide (SZX)
- Substituent : Pyridin-2-yl group.
- Structural Impact : Introduces aromaticity and hydrogen-bonding capacity via the pyridine nitrogen. The (2R)-stereochemistry may enable enantiomer-specific interactions .
c) N-[1,1'-Biphenyl]-2-yl-5,6-dihydro-3-methyl-1,4-dioxin-2-carboxamide
- Substituent : Biphenyl group with a dihydro-dioxin ring.
- Commercial Status: Not commercially available (discontinued) .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- Lipophilicity (logP) : The cycloheptyl derivative (logP ~2.5) balances lipophilicity between the polar methoxy-methyl analog (logP ~0.5) and the highly aromatic biphenyl compound (logP ~3.8).
- Molecular Weight : Cycloheptyl’s intermediate molecular weight (227 g/mol) may favor drug-likeness compared to bulkier analogs like the biphenyl derivative (308 g/mol).
- Solubility : Polar substituents (e.g., methoxy-methyl, pyridinyl) enhance aqueous solubility, whereas aromatic or bulky groups reduce it.
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